N-(2,3-dichlorobenzyl)-2-(pyrrolidin-1-yl)ethanamine
Description
Properties
Molecular Formula |
C13H18Cl2N2 |
|---|---|
Molecular Weight |
273.20 g/mol |
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C13H18Cl2N2/c14-12-5-3-4-11(13(12)15)10-16-6-9-17-7-1-2-8-17/h3-5,16H,1-2,6-10H2 |
InChI Key |
FEMFWFQJEGLGRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNCC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction of 2,3-Dichlorobenzaldehyde with 2-(Pyrrolidin-1-yl)Ethanamine
The most direct route involves reductive amination between 2,3-dichlorobenzaldehyde and 2-(pyrrolidin-1-yl)ethanamine. This method employs reducing agents to convert the intermediate imine into the target amine.
Procedure :
- Imine Formation : Stir equimolar amounts of 2,3-dichlorobenzaldehyde (1.0 equiv) and 2-(pyrrolidin-1-yl)ethanamine (1.1 equiv) in methanol or dichloromethane at room temperature for 4–6 hours.
- Reduction : Add sodium borohydride (2.0 equiv) or sodium cyanoborohydride (1.5 equiv) and stir for 12–24 hours.
- Workup : Quench with water, extract with ethyl acetate, dry over sodium sulfate, and purify via silica gel chromatography (eluent: 5–10% methanol in chloroform).
Optimization Insights :
- Catalytic Hydrogenation : Palladium on carbon (10% w/w) under hydrogen (1 atm) in ethanol at 50°C achieves higher yields (85–90%) but requires specialized equipment.
- Solvent Effects : Tetrahydrofuran (THF) improves imine stability, while methanol accelerates reduction kinetics.
Table 1. Reductive Amination Conditions and Outcomes
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| NaBH₄ | Methanol | 25 | 24 | 68 | |
| NaBH₃CN | THF | 25 | 18 | 75 | |
| H₂/Pd-C | Ethanol | 50 | 6 | 88 |
Alkylation of 2-(Pyrrolidin-1-yl)Ethanamine
Nucleophilic Substitution with 2,3-Dichlorobenzyl Halides
Alkylation of 2-(pyrrolidin-1-yl)ethanamine using 2,3-dichlorobenzyl chloride or bromide is a single-step, high-yield approach.
Procedure :
- Reaction Setup : Combine 2-(pyrrolidin-1-yl)ethanamine (1.0 equiv) and 2,3-dichlorobenzyl chloride (1.2 equiv) in acetonitrile or dimethylformamide (DMF).
- Base Addition : Add potassium carbonate (2.0 equiv) or triethylamine (3.0 equiv) to scavenge HCl.
- Heating : Reflux at 80°C for 12–18 hours.
- Purification : Extract with dichloromethane, wash with brine, and recrystallize from ethanol/water.
Key Considerations :
- Halide Reactivity : Benzyl bromide reacts faster than chloride but is less stable.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require higher temperatures.
Table 2. Alkylation Method Performance
| Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Chloride | K₂CO₃ | DMF | 80 | 72 | |
| Bromide | Et₃N | Acetonitrile | 70 | 85 |
Multi-Step Synthesis via Intermediate Formation
Gabriel Synthesis with Phthalimide Protection
This method avoids over-alkylation by protecting the amine group during synthesis.
Procedure :
- Phthalimide Formation : React 2-(pyrrolidin-1-yl)ethanamine with phthalic anhydride in acetic acid to form N-(2-(pyrrolidin-1-yl)ethyl)phthalimide.
- Alkylation : Treat the phthalimide intermediate with 2,3-dichlorobenzyl bromide and K₂CO₃ in DMF at 60°C.
- Deprotection : Hydrazinolysis with hydrazine hydrate in ethanol to release the free amine.
Advantages :
Catalytic Coupling Approaches
Buchwald-Hartwig Amination
Although less common, this method is viable for constructing the C–N bond between aryl halides and amines.
Procedure :
- Substrate Preparation : Use 2,3-dichlorobenzyl bromide and 2-(pyrrolidin-1-yl)ethanamine.
- Catalysis : Employ Pd(OAc)₂ with Xantphos ligand in toluene at 100°C.
- Base : Use cesium carbonate (2.5 equiv) to deprotonate the amine.
Challenges :
- Requires inert atmosphere and expensive catalysts.
- Moderate yields (50–60%) due to steric hindrance.
Comparative Analysis of Methods
Table 3. Method Efficiency and Practicality
| Method | Yield Range (%) | Cost | Scalability | Purification Difficulty |
|---|---|---|---|---|
| Reductive Amination | 68–88 | Low | High | Moderate |
| Alkylation | 72–85 | Low | High | Low |
| Gabriel Synthesis | 80–90 | Moderate | Moderate | High |
| Buchwald-Hartwig | 50–60 | High | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
n-(2,3-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The dichlorobenzyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Amine derivatives with reduced functional groups.
Substitution Products: Compounds with substituted benzyl groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Medicine
Pharmaceuticals: Explored for its potential therapeutic properties.
Drug Development: Studied as a lead compound for drug design.
Industry
Chemical Manufacturing: Utilized in the production of specialty chemicals.
Material Science: Investigated for its role in the development of new materials.
Mechanism of Action
The mechanism of action of n-(2,3-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine involves:
Molecular Targets: The compound may target specific proteins or enzymes in biological systems.
Pathways: It can modulate biochemical pathways by binding to active sites or altering enzyme activity.
Effects: The binding of the compound to its targets can result in inhibition or activation of biological processes.
Comparison with Similar Compounds
(E)-N-(2,6-Dichlorobenzylidene)-2-(Pyrrolidin-1-yl)ethanamine (Compound 2)
This isomer differs in the chlorine substitution pattern (2,6- vs. 2,3-dichloro). Key comparative
| Property | Compound 1 (2,3-Cl₂) | Compound 2 (2,6-Cl₂) |
|---|---|---|
| Melting Point (°C) | 179–182 | 192–195 |
| Yield (%) | 83 | 90 |
| Color | Light brown | Light yellow-brown |
| FT-IR C=N Stretch (cm⁻¹) | 1626 | 1626 |
| ¹H-NMR Aromatic Signals | 7.16–7.88 ppm (multiplet) | Similar multiplet pattern |
Key Findings :
- The 2,6-dichloro isomer (Compound 2) exhibits a higher melting point, likely due to enhanced symmetry and intermolecular packing.
- Both compounds share identical elemental compositions and C=N stretching frequencies, confirming their Schiff base nature.
Pharmacologically Relevant Ethylamine Derivatives
NBOMe Series (e.g., 25H-NBOMe, 25I-NBMD)
These compounds, such as 2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25H-NBOMe) and 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2,3-methylenedioxyphenyl)methyl]ethanamine (25I-NBMD) , share the ethanamine backbone but differ in substitution.
| Property | Compound 1 (Schiff Base) | 25H-NBOMe / 25I-NBMD |
|---|---|---|
| Functional Groups | Imine (C=N), pyrrolidine | Methoxy, methylenedioxy |
| Substitution Pattern | Dichlorophenyl | Dimethoxy/iodo-substituted |
| Pharmacological Activity | Not reported | Potent 5-HT₂A agonists |
| Synthetic Application | Metal chelation potential | Psychoactive research |
Key Findings :
Biological Activity
N-(2,3-dichlorobenzyl)-2-(pyrrolidin-1-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : Approximately 275.17 g/mol
- IUPAC Name : 2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide
The compound features a dichlorobenzyl group and a pyrrolidine moiety, contributing to its distinct chemical reactivity and biological activity. Its chiral nature allows for stereoselective interactions with biological targets, which may influence its pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Receptors : It has shown binding affinity for sigma receptors, which are implicated in various neurological processes.
- Enzymes : The compound may inhibit certain enzymes, modulating physiological pathways.
Research indicates that compounds with similar structures often exhibit activities such as antimicrobial and antiviral properties. Studies employing molecular docking and receptor binding assays have been instrumental in elucidating these interactions.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various pathogenic microorganisms. For instance, related compounds have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Antineoplastic Activity
Research into the antineoplastic potential of this compound has yielded promising results. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, compounds structurally related to this compound exhibited significant cytotoxicity against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer) .
Case Studies
-
Study on Sigma Receptor Affinity
A study highlighted the high affinity of this compound for sigma receptors. It was found to displace radiolabeled ligands with a Ki value of 0.34 nM, indicating potent receptor binding capabilities . -
Antimicrobial Testing
In a series of antimicrobial assays, related compounds were tested against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key structural features and their associated biological activities:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Dichlorobenzyl group | Antimicrobial, Antineoplastic |
| 1-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethanamine | Structure | Lacks dichloro substituents | Varies |
| N-benzyl-pyrrolidine | Structure | Simpler structure | Various pharmaceutical applications |
This SAR analysis underscores the importance of specific structural elements in determining biological activity and guiding future compound design.
Q & A
Q. Advanced
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to proposed targets (e.g., fungal enzymes or GPCRs) .
- Knockout/RNAi models : Genetic silencing in cell lines confirms target dependency .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters of ligand-target interactions .
How can researchers ensure compliance with regulatory guidelines during preclinical studies?
Q. Advanced
- Impurity documentation : Align with EP and USP standards for nitrosamines and genotoxic impurities .
- Controlled substance regulations : Monitor structural analogs (e.g., NBOMe derivatives) listed under controlled substance acts .
- Ethical approvals : Secure protocols for in vivo studies, particularly for psychoactive or cytotoxic derivatives .
What synthetic modifications enhance the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
